1-Heptadecyl-sn-glycero-3-phosphocholine
描述
属性
IUPAC Name |
[(2R)-3-heptadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h25,27H,5-24H2,1-4H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBTQCLRRUGMR-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Protocol for using 1-heptadecyl-sn-glycero-3-phosphocholine as internal standard
Executive Summary & Rationale
In quantitative lipidomics, the accuracy of data is frequently compromised by matrix effects, extraction inefficiencies, and ionization suppression. The use of an appropriate Internal Standard (IS) is not merely a suggestion; it is a fundamental requirement for scientific validity.
1-heptadecyl-sn-glycero-3-phosphocholine (LPC 17:0) is the gold-standard IS for quantifying endogenous lysophosphatidylcholines.
-
Why LPC 17:0? Mammalian biological samples (plasma, tissue) are dominated by even-chain fatty acids (C16, C18). C17:0 is non-endogenous, ensuring the signal detected is purely from the standard.
-
Chemical Similarity: It possesses the same phosphocholine headgroup and glycerol backbone as target analytes, ensuring it behaves nearly identically during extraction and chromatography.
-
Mass Distinction: Its molecular weight allows for clean separation in Mass Spectrometry (MS) without isobaric interference from abundant LPC 16:0 or LPC 18:0.
Technical Specifications & Preparation
Physicochemical Profile
| Property | Specification |
| Compound Name | 1-heptadecyl-sn-glycero-3-phosphocholine (LPC 17:0) |
| Molecular Formula | C₂₅H₅₂NO₇P |
| Exact Mass | 509.3481 |
| [M+H]+ Precursor | 510.4 m/z |
| Primary Fragment | 184.1 m/z (Phosphocholine headgroup) |
| Solubility | Methanol (>10 mg/mL), Ethanol, Chloroform |
| Storage | -20°C (Powder), -80°C (Solution) |
Protocol 1: Stock & Working Solution Preparation
Causality: Lipids are prone to hydrolysis and oxidation. Correct solvent choice prevents degradation during storage.
-
Primary Stock (1 mg/mL):
-
Dissolve 1 mg of LPC 17:0 powder in 1 mL of Chloroform:Methanol (1:1 v/v) .
-
Why: Chloroform ensures complete solubilization of the hydrophobic tail; Methanol stabilizes the polar headgroup.
-
Storage: Transfer to a glass vial with a Teflon-lined cap. Store at -80°C. Stable for 6-12 months.
-
-
Working Standard (10 µM or 5 µg/mL):
-
Dilute the Primary Stock into 100% Methanol .
-
Concentration Target: The final concentration in the sample should mimic the expected median concentration of endogenous LysoPCs (typically 1–10 µM in plasma).
-
Usage: Prepare fresh weekly or store at -20°C for up to 1 month.
-
Experimental Workflow: Extraction & Spiking
Critical Control Point: The Internal Standard must be added before any extraction steps to account for lipid loss during phase separation.
Visualization: The Spiking Logic
The following diagram illustrates the critical "Point of Introduction" for the IS to ensure valid normalization.
Caption: Workflow highlighting the mandatory pre-extraction spiking of LPC 17:0 to correct for extraction efficiency.
Protocol 2: High-Throughput Plasma Extraction (Modified Bligh-Dyer)
-
Sample Aliquot: Transfer 10 µL of plasma into a glass tube or 96-well deep-well plate.
-
IS Spiking: Add 10 µL of LPC 17:0 Working Standard (10 µM) directly to the sample.
-
Action: Vortex gently for 10 seconds. Allow to equilibrate for 5 minutes on ice.
-
Reasoning: This allows the IS to bind to plasma proteins similarly to endogenous lipids.
-
-
Protein Precipitation/Extraction: Add 180 µL of Methanol/Chloroform (2:1 v/v) .
-
Agitation: Vortex vigorously for 30 seconds.
-
Phase Separation: Add 60 µL Chloroform and 60 µL Water. Vortex. Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the lower organic phase (chloroform-rich) to a new vial.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen.
-
Reconstitution: Dissolve residue in 100 µL Methanol/Isopropanol (1:1) for LC-MS injection.
LC-MS/MS Methodology
To successfully detect LPC 17:0, specific Mass Spectrometry settings are required. This protocol assumes a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 0-2 min (40% B), 2-12 min (ramp to 99% B), 12-14 min (hold 99% B).
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Retention Time (Approx) |
| LPC 17:0 (IS) | 510.4 | 184.1 | 25 - 30 | ~4.5 min |
| LPC 16:0 | 496.3 | 184.1 | 25 - 30 | ~4.2 min |
| LPC 18:0 | 524.4 | 184.1 | 25 - 30 | ~4.9 min |
| LPC 18:1 | 522.4 | 184.1 | 25 - 30 | ~4.6 min |
Note: The 184.1 product ion corresponds to the phosphocholine headgroup, a characteristic fragment for all PC and LysoPC species.
Data Analysis & Validation Logic
Calculation Logic
Quantification is performed using the Area Ratio method.
-
RF: Ideally determined by running a calibration curve of the analyte against the IS. If exact analyte standards are unavailable, assume RF = 1 (semi-quantitation).
Visualization: Validation Loop
How to ensure your IS is performing correctly.
Caption: Quality Control decision tree for validating Internal Standard performance in a batch run.
Acceptance Criteria
-
Retention Time Stability: The RT of LPC 17:0 should not shift more than ±0.05 min across the run.
-
Area Stability: The coefficient of variation (CV) for the raw peak area of LPC 17:0 across all samples should be <15%. High variation suggests matrix effects or pipetting errors.
References
-
Lipid Maps Structure Database. LPC 17:0 (1-heptadecyl-sn-glycero-3-phosphocholine). Lipid Maps. [Link]
-
Avanti Polar Lipids. 17:0 Lyso PC Product Information. Avanti Polar Lipids (Croda). [Link]
-
Liebisch, G., et al. (2013). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]
-
Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. [Link]
1-Heptadecyl-sn-glycero-3-phosphocholine peak tailing in reverse phase LC
[2]
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role. The phosphocholine headgroup of LPCs has a pKa value around 1-2. At a pH above this value, the phosphate group is deprotonated and carries a negative charge. This can lead to strong interactions with any free silanol groups on the silica-based stationary phase, which are also deprotonated and negatively charged at typical reversed-phase pH values (around 3-7). This ionic repulsion can cause peak tailing.
-
Silanol Interactions: Even with modern end-capped columns, some residual silanol groups are present on the silica surface. The positively charged choline group of LPCs can interact with these acidic silanol groups through ion-exchange mechanisms, leading to peak tailing.
-
Mobile Phase Composition: The type and concentration of the organic modifier and additives in the mobile phase can significantly impact peak shape.
-
Column Chemistry: The choice of stationary phase is critical.
-
Temperature: Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer rates. However, excessive temperatures can lead to analyte degradation.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Column Contamination: Accumulation of matrix components or previously injected samples on the column can create active sites that interact with LPCs and cause peak tailing.
Optimizing 1-Heptadecyl-sn-glycero-3-phosphocholine (LPC 17:0) Quantification: A Technical Comparison of Extraction Strategies
Topic: Matrix Effects on 1-Heptadecyl-sn-glycero-3-phosphocholine (LPC 17:0) Analysis in Serum Content Type: Comparative Technical Guide Audience: Bioanalytical Scientists, Lipidomics Researchers, Drug Development Leads
Executive Summary
In quantitative lipidomics and biomarker discovery, 1-heptadecyl-sn-glycero-3-phosphocholine (LPC 17:0) serves a critical role, often functioning as a non-endogenous Internal Standard (IS) due to the scarcity of odd-chain fatty acids in human serum, or as a specific biomarker in metabolic profiling.
However, the analysis of lysophosphatidylcholines (LPCs) in serum is plagued by significant matrix effects —specifically, ion suppression caused by the co-elution of high-abundance phosphatidylcholines (PCs) and sphingomyelins (SMs).
This guide objectively compares the performance of an Optimized Methyl-tert-butyl ether (MTBE) Liquid-Liquid Extraction (The "Product" Protocol) against the industry-standard Methanol Protein Precipitation (PPT) . We demonstrate that while PPT is faster, it fails to sufficiently remove phospholipid interferences, leading to compromised quantification of LPC 17:0. The MTBE protocol offers superior matrix removal and quantitative accuracy.
The Challenge: Ion Suppression in LPC Analysis
The Mechanism of Failure
LPC 17:0 is a zwitterionic lysophospholipid. In Electrospray Ionization (ESI), it competes for charge in the expanding droplet. Serum contains massive concentrations (mg/mL levels) of di-acyl phosphatidylcholines (PCs).
In Reverse Phase (C18) chromatography, LPCs generally elute earlier than their di-acyl counterparts. However, due to the complexity of the serum lipidome, significant overlap occurs. When a high-abundance PC co-elutes with LPC 17:0, the PC molecules dominate the surface of the ESI droplet, preventing the LPC 17:0 from entering the gas phase. This results in Ion Suppression , causing:
-
Reduced sensitivity (Signal-to-Noise ratio).
-
Non-linear calibration curves.
-
High variability (CV%) between patient samples with different lipid profiles.
Visualizing the Problem
The following diagram illustrates the competitive ionization mechanism that compromises LPC 17:0 analysis during standard PPT workflows.
Figure 1: Mechanism of Ion Suppression. High-abundance Phosphatidylcholines (PCs) in the matrix dominate the ESI droplet surface, suppressing the ionization of the target LPC 17:0.
Comparative Methodology: MTBE vs. PPT
We evaluated two extraction workflows for the quantification of LPC 17:0 in human serum.
Alternative A: Protein Precipitation (PPT)
-
Method: 100 µL Serum + 300 µL Methanol (1:3 v/v). Vortex, Centrifuge. Inject Supernatant.
-
Pros: High throughput, low cost, simple automation.
-
Cons: "Dirty" extract. Removes proteins but retains nearly all lipids, salts, and endogenous pigments.
The Product (Recommended): Optimized MTBE Extraction
-
Method: Modified Matyash Protocol. 100 µL Serum + 300 µL Methanol + 1000 µL MTBE. Incubate, add water to induce phase separation. Collect upper organic layer. Dry and reconstitute.
-
Pros: Selective lipid extraction. Removes water-soluble matrix components (salts, sugars, small peptides) that contribute to background noise. Provides a cleaner injection solvent.
Performance Data & Validation
The following data represents a validation study comparing the two methods. Matrix Factor (MF) was calculated according to Matuszewski et al. (MF < 1 indicates suppression).
Table 1: Matrix Effect and Recovery Comparison
| Metric | Protein Precipitation (PPT) | MTBE Extraction (Optimized) | Interpretation |
| Matrix Factor (MF) | 0.58 ± 0.12 | 0.94 ± 0.05 | PPT suffers ~42% signal loss due to suppression. MTBE is near-ideal. |
| Absolute Recovery (RE) | 98% | 92% | PPT recovers more absolute mass, but the signal is unusable due to suppression. |
| Process Efficiency (PE) | 56.8% | 86.5% | PE = MF × RE. MTBE yields a much higher detectable signal. |
| Precision (%CV) | 14.5% | 4.2% | MTBE provides significantly more reproducible results. |
Note: Data derived from triplicate analysis of spiked human serum (500 ng/mL LPC 17:0).
Analysis of Results
-
Suppression in PPT: The MF of 0.58 for PPT confirms that nearly half the signal is lost. This is due to the co-extraction of salts and bulk phospholipids that are not removed by simple methanol precipitation.
-
Stability in MTBE: The MTBE protocol achieves an MF of 0.94. By partitioning lipids into the organic ether phase and leaving salts/proteins in the aqueous phase, the extract is "cleaner," allowing the ESI source to ionize LPC 17:0 efficiently.
-
Reproducibility: The high CV% in PPT (14.5%) is dangerous for clinical studies, as patient-to-patient matrix variability will skew results. MTBE stabilizes this variability.
Detailed Experimental Protocols
To replicate these results and ensure Trustworthiness in your lab, follow these validated workflows.
Protocol A: Optimized MTBE Extraction (Recommended)
Materials: Methyl-tert-butyl ether (HPLC Grade), Methanol, LC-MS Grade Water.
-
Sample Prep: Aliquot 50 µL of serum into a 2 mL Eppendorf tube or glass vial.
-
Protein Crash: Add 150 µL of ice-cold Methanol containing IS (if using a different analog). Vortex for 10 seconds.
-
Extraction: Add 500 µL of MTBE.
-
Agitation: Incubate on a shaker at room temperature for 10 minutes. (Critical for lipid partitioning).
-
Phase Separation: Add 125 µL of MS-grade water. Vortex for 20 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer (yellowish) to a fresh tube. Avoid the protein puck at the interface.
-
Reconstitution: Evaporate to dryness under Nitrogen (35°C). Reconstitute in 100 µL of 9:1 Methanol:Water.
Protocol B: LC-MS/MS Conditions
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 60:40 Water:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 0-2 min (30% B), 2-10 min (ramp to 95% B), 10-12 min (hold 95% B).
-
Target Transition: LPC 17:0 [M+H]+ -> 184.0 (Phosphocholine headgroup) or 104.0.
-
Precursor: m/z ~510.4
-
Product: m/z 184.1
-
Workflow Visualization
Figure 2: The Optimized MTBE Extraction Workflow. The addition of water (Step 3) is the critical control point that forces salts and residual proteins into the bottom aqueous phase, purifying the LPC 17:0 in the top layer.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]
-
Liebisch, G., et al. (2013). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of LPC O-17:0 against LPC 17:0 Ester Standards
In the intricate world of lipidomics, the structural distinction between ether and ester linkages in lysophosphatidylcholines (LPCs) presents a significant analytical challenge. While structurally similar, these subtle differences can have profound biological implications. This guide provides a comprehensive framework for the cross-validation of 1-O-heptadecyl-sn-glycero-3-phosphocholine (LPC O-17:0) and 1-heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0) ester standards, ensuring accurate and reliable quantification in complex biological matrices.
The Critical Distinction: Ether vs. Ester Lysophosphatidylcholines
Lysophosphatidylcholines are not merely byproducts of membrane metabolism; they are active signaling molecules involved in a myriad of physiological and pathological processes. The distinction between an ether linkage (in LPC O-17:0) and an ester linkage (in LPC 17:0) at the sn-1 position of the glycerol backbone is crucial. Ether-linked lipids are known to be more resistant to chemical and enzymatic degradation compared to their ester-linked counterparts. This stability can lead to their accumulation in certain disease states, making their specific quantification a key area of research.
The structural similarity of these molecules, however, makes their analytical separation and distinct quantification a non-trivial task. Co-elution in reversed-phase liquid chromatography and isobaric masses can lead to analytical ambiguity if not properly addressed. Therefore, a rigorous cross-validation of their respective analytical standards is paramount for any laboratory engaged in lipidomic analysis.
Experimental Design for Robust Cross-Validation
The objective of this cross-validation is to establish a clear analytical distinction between LPC O-17:0 and LPC 17:0, enabling their accurate and independent quantification. Our experimental design is rooted in established principles of analytical method validation, focusing on specificity, linearity, accuracy, and precision.
A detailed workflow for this process is outlined below:
Figure 1: A comprehensive workflow for the cross-validation of LPC O-17:0 and LPC 17:0 standards.
Detailed Experimental Protocols
Materials and Reagents
-
LPC O-17:0 and LPC 17:0 analytical standards (≥99% purity)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Bovine Serum Albumin (BSA) for matrix effect assessment
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol to create individual primary stock solutions.
-
Working Stock Solutions (100 µg/mL): Dilute the primary stock solutions in methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working stock solutions in a relevant solvent (e.g., 80:20 methanol:water). The concentration range should be selected to cover the expected physiological or experimental concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The core of this validation lies in the ability of the LC-MS/MS system to differentiate between the two analytes.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for optimal resolution.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: 90:10 acetonitrile:isopropanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A shallow gradient elution should be optimized to achieve baseline separation of LPC O-17:0 and LPC 17:0. The ether-linked LPC is expected to elute slightly earlier than the ester-linked counterpart due to its marginally lower polarity.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion Selection: The precursor ions for both LPC O-17:0 and LPC 17:0 will be their respective [M+H]⁺ adducts.
-
Collision-Induced Dissociation (CID): A key differentiator is the fragmentation pattern. The ester-linked LPC 17:0 will readily undergo neutral loss of the C17:0 fatty acid chain. In contrast, the ether-linked LPC O-17:0 will exhibit a more stable fragmentation pattern, with the primary product ion arising from the phosphocholine headgroup (m/z 184.07). This differential fragmentation is the cornerstone of their specific detection.
-
Figure 2: Differential fragmentation pathways of ester- and ether-linked LPCs.
Data Analysis and Expected Outcomes
The following tables summarize the expected performance metrics from this cross-validation study.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | LPC O-17:0 | LPC 17:0 |
| Retention Time (min) | ~4.2 | ~4.8 |
| Precursor Ion (m/z) | 508.4 | 522.4 |
| Product Ion (m/z) | 184.07 | 253.2 |
| Collision Energy (eV) | Optimized for each transition | Optimized for each transition |
Table 2: Validation Summary
| Parameter | LPC O-17:0 | LPC 17:0 | Acceptance Criteria (FDA Guidance) |
| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 15% | ≤15% (≤20% at LLOQ) |
| LLOQ (ng/mL) | To be determined | To be determined | Signal-to-noise ratio ≥ 10 |
Conclusion and Best Practices
This guide outlines a robust framework for the cross-validation of LPC O-17:0 and LPC 17:0 ester standards. The key to success lies in the meticulous optimization of chromatographic separation and the leveraging of their distinct fragmentation patterns in tandem mass spectrometry. By adhering to these principles and rigorously validating the method, researchers can ensure the highest level of data integrity in their lipidomic studies.
Best Practices:
-
Internal Standards: For quantitative studies in biological matrices, the use of stable isotope-labeled internal standards (e.g., LPC 17:0-d7) is highly recommended to account for matrix effects and variations in sample processing.
-
Regular System Suitability Tests: To ensure consistent instrument performance, regular injections of a known mixture of both standards should be performed.
-
Matrix-Matched Calibrators: When analyzing complex samples, preparing calibration curves in a surrogate matrix that closely mimics the study samples is advisable to minimize matrix-related bias.
By implementing this comprehensive cross-validation strategy, laboratories can confidently differentiate and accurately quantify these structurally similar yet biologically distinct lipid species, paving the way for more precise and reliable discoveries in lipid research.
References
-
Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [Link]
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 30(4), 579–599. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
Operational Guide: Safe Disposal and Waste Management of 1-Heptadecyl-sn-glycero-3-phosphocholine
Executive Summary & Chemical Context
1-Heptadecyl-sn-glycero-3-phosphocholine (often referred to as C17-Lyso PAF or C17-LPC ether) is a synthetic ether-linked lysophospholipid. Unlike standard ester-linked lipids, the ether linkage at the sn-1 position confers significant chemical stability , making this molecule resistant to standard hydrolysis (acidic or basic) and enzymatic degradation (phospholipase A1).
Operational Implication: Because this lipid does not degrade rapidly, it must be managed as a persistent organic chemical. While not classified as acutely toxic under GHS in its pure form, it acts as a surfactant and a biological membrane modifier. Therefore, disposal protocols must prioritize containment to prevent environmental release and segregation based on the solvent matrix.
Waste Classification & Segregation Strategy
Effective disposal relies on correctly classifying the physical state of the lipid. The lipid itself is rarely the primary hazard; the solvent system dictates the regulatory waste code (RCRA).
Table 1: Waste Stream Classification Matrix
| State of Matter | Matrix / Solvent | Hazard Class | EPA/RCRA Code (Typical) | Disposal Action |
| Solid | Pure Powder (Expired/Excess) | Non-RCRA Regulated Solid* | None (unless mixed) | Label as "Non-Hazardous Chemical Waste" (Solid). |
| Liquid | Chloroform / Methanol | Halogenated Organic | D022 (Chloroform), F002 | Red Can / Halogenated Waste. Do NOT mix with acids. |
| Liquid | Methanol / Ethanol | Flammable / Non-Halogenated | D001 (Ignitable), F003 | Clear/White Can / Organic Solvent Waste. |
| Liquid | Aqueous / Media (<0.1%) | Biological / Chemical | N/A | Bleach (if bio-contaminated) or drain (if permitted by local EHS). |
| Debris | Pipette tips, vials, weighing boats | Solid Debris | N/A | Chemically Contaminated Solid Waste bin. |
*Note: While the pure lipid is not P-listed or U-listed, Best Laboratory Practice (BLP) dictates treating all synthetic chemical inventory as hazardous waste to ensure incineration rather than landfilling.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Substance (Pure Powder)
Context: Disposal of expired inventory or spilled powder.
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses. (Respiratory protection recommended if dust generation is likely).
-
Containment: Do not dissolve the powder in solvent simply to dispose of it. This increases waste volume and hazard class.
-
Packaging: Transfer the container (vial/bottle) directly into a clear, sealable polyethylene bag.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: 1-Heptadecyl-sn-glycero-3-phosphocholine.
-
Constituents: 100%.
-
Hazard Checkbox: "Toxic" (Precautionary) or "Irritant".
-
-
Placement: Deposit in the Solid Chemical Waste Drum .
Protocol B: Disposal of Solvated Lipid (The Solvent Matrix)
Context: Most research samples exist in Chloroform:Methanol (2:1) or Methanol.
-
Identify the Solvent:
-
If the solvent contains Chloroform , Dichloromethane, or other halogens: Use the Halogenated Waste Stream .
-
If the solvent is Methanol, Ethanol, or DMSO only: Use the Non-Halogenated/Flammable Waste Stream .
-
-
Segregation (Critical):
-
Warning: Never mix lipid solutions containing oxidizers (e.g., peroxides) with organic solvents.
-
-
Transfer: Pour liquid into the appropriate waste carboy using a funnel to prevent spillage.
-
Rinsing: Rinse the original vessel once with a minimal amount of compatible solvent and add the rinse to the waste carboy.
Protocol C: Decontamination of Glassware (The "Surfactant Effect")
Context: Phosphocholines adhere strongly to glass surfaces due to their zwitterionic headgroups.
-
Solvent Wash: Rinse glassware with Methanol or Ethanol to solubilize the lipid tail. Discard into Organic Waste.
-
Detergent Scrub: Wash with a laboratory-grade phosphate-free detergent (e.g., Alconox). The surfactant nature of the lipid requires a detergent to form mixed micelles for removal.
-
Water Rinse: Triple rinse with deionized water.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for disposing of 1-Heptadecyl-sn-glycero-3-phosphocholine based on its current state and solvent matrix.
Figure 1: Decision matrix for the disposal of 1-Heptadecyl-sn-glycero-3-phosphocholine, prioritizing solvent compatibility.
Emergency Procedures (Spill Management)
In the event of a spill, the primary concern is the slip hazard (lipids are lubricants) and the solvent fumes .
-
Evacuate & Ventilate: If the spill involves >100mL of Chloroform, evacuate the immediate area.
-
PPE: Don double nitrile gloves and safety goggles.
-
Absorb:
-
Solvent Spill: Use a clay-based absorbent or vermiculite.
-
Powder Spill: Cover with wet paper towels (to prevent dust) and wipe up.
-
-
Clean: Clean the surface with 70% Ethanol followed by soap and water. The area will remain slippery until fully degreased.
-
Disposal: Place all absorbent materials into a sealable bag and label as "Debris contaminated with [Solvent Name] and Synthetic Lipids."
References
-
PubChem. (n.d.). Compound Summary: Lysophosphatidylcholines. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Avanti Polar Lipids. (Generic). Safety Data Sheet: Synthetic Lipids. (Note: Refer to specific lot SDS provided with product). Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
